![molecular formula C10H18N2O B13282997 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13282997.png)
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
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Overview
Description
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spiro compounds .
Scientific Research Applications
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spiro compound with similar structural features but different functional groups.
1-Oxa-4-azaspiro[4.5]decane derivatives: Compounds with similar spirocyclic structures but varying substituents and functional groups.
Uniqueness
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific combination of functional groups and spirocyclic structure.
Biological Activity
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS No. 1495675-43-8) is a compound of interest due to its unique structural features and potential biological activities. The compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula for this compound is C10H18N2O with a molecular weight of approximately 182.26 g/mol. The structure features a spirocyclic framework that is often associated with bioactive compounds.
Property | Value |
---|---|
Molecular Formula | C10H18N2O |
Molecular Weight | 182.26 g/mol |
CAS Number | 1495675-43-8 |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antiviral Activity : Certain azaspiro compounds have been investigated for their ability to inhibit viral replication. Studies suggest that they may target specific viral proteins or pathways, demonstrating potential in antiviral therapy.
- Cytotoxicity : Preliminary studies have shown that some derivatives can induce cytotoxic effects in cancer cell lines, suggesting a possible application in oncology.
- Neuroprotective Effects : There is emerging evidence that spirocyclic compounds may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration.
Antiviral Efficacy
A study on the antiviral properties of azaspiro compounds indicated that certain derivatives could effectively inhibit dengue virus replication in vitro. The mechanism involved interference with viral entry and replication processes, showcasing the therapeutic potential of such compounds against viral infections .
Cytotoxicity in Cancer Models
In another study focused on cancer treatment, derivatives of spirocyclic compounds were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-9(2)3-5-10(6-4-9)7-13-8(11)12-10/h3-7H2,1-2H3,(H2,11,12) |
InChI Key |
ABOUNRAKJQGOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)COC(=N2)N)C |
Origin of Product |
United States |
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